molecular formula C23H26N2O4S B2417926 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide CAS No. 727689-20-5

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2417926
CAS No.: 727689-20-5
M. Wt: 426.53
InChI Key: ZEPSFWPZUCMAAI-UHFFFAOYSA-N
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Description

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-tert-butylbenzenesulfonamide group and a furan-2-ylmethyl substituent . Compounds within the benzamide-sulfonamide class have demonstrated significant research value, particularly in antimicrobial studies . Specifically, structurally related benzamide compounds function as potent FtsZ inhibitors, a highly conserved bacterial cell division protein, making them promising leads for novel antibacterial agents . Research shows that next-generation benzamide FtsZ inhibitors exhibit superior antibacterial potency against a broad range of clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to vancomycin and linezolid . The presence of both sulfonamide and benzamide moieties in this molecule suggests potential for interaction with various biological targets, supporting its use as a key intermediate in medicinal chemistry and antibacterial discovery programs . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-23(2,3)19-10-12-21(13-11-19)30(27,28)25-15-17-6-8-18(9-7-17)22(26)24-16-20-5-4-14-29-20/h4-14,25H,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPSFWPZUCMAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with 4-tert-butylphenyl sulfonyl chloride and react it with an appropriate amine, such as furan-2-ylmethylamine, in the presence of a base like triethylamine . This reaction forms the sulfonamide intermediate, which is then further reacted with benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the sulfonyl group forms the corresponding sulfide.

Scientific Research Applications

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic and heterocyclic structures allow the compound to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide is unique due to its combination of sulfonylamino, tert-butylphenyl, and furan-2-ylmethyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Biological Activity

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C20H28N2O4S
  • Molecular Weight : 404.52 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

Enzyme Inhibition

One key area of research focuses on the compound's ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), potentially influencing various physiological processes such as vasodilation and neurotransmission.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18Inhibition of migration

The compound's anticancer effects are primarily mediated through the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to decrease the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Study on Anticancer Properties :
    A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various tumor models. The results indicated significant tumor growth inhibition in xenograft models, suggesting its potential as a therapeutic agent against cancer .
  • Inflammation Model :
    In a murine model of acute inflammation, administration of the compound resulted in reduced edema and lowered levels of inflammatory markers such as TNF-alpha and IL-6. These findings highlight its potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    Another investigation assessed the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results indicated that it could protect neuronal cells by enhancing antioxidant defenses .

Q & A

Q. What are the optimal synthetic routes for 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves a multi-step sequence:

Sulfonamide Formation : React 4-tert-butylbenzenesulfonyl chloride with a primary amine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

Benzamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonamide intermediate and furan-2-ylmethylamine. Solvent choice (DMF or THF) and temperature (room temperature to 50°C) significantly impact coupling efficiency .
Key Optimization :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify intermediates via column chromatography (≥95% purity required for downstream steps).
  • Typical yields: 60–75% after optimization .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Primary Techniques :
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., tert-butyl group at δ 1.3 ppm, furan protons at δ 6.2–7.4 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ (calculated for C₂₄H₂₉N₂O₃S: 425.1904).
  • HPLC-PDA : Assess purity (>98% for biological assays) .
    Resolving Conflicts :
  • If NMR signals overlap (e.g., methylene protons near δ 4.0 ppm), use 2D NMR (COSY, HSQC) .
  • Cross-validate with IR (sulfonamide S=O stretch at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer : Assay Design :
  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, matrix metalloproteinases) based on structural analogs .
  • Kinetic Analysis : Use fluorogenic substrates (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) with real-time fluorescence monitoring (λₑₓ 320 nm, λₑₘ 405 nm) .
  • Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (DMSO <0.1%) .
    Data Interpretation :
  • Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
  • Address solubility issues (common with tert-butyl groups) using co-solvents (e.g., 5% PEG-400) .

Q. What strategies are effective for resolving contradictory data in dose-response studies across different cell lines?

  • Methodological Answer : Troubleshooting Framework :

Q. Pharmacokinetic Variability :

  • Measure cellular uptake via LC-MS/MS to confirm intracellular compound levels .

Q. Off-Target Effects :

  • Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Q. Metabolic Stability :

  • Incubate compound with liver microsomes (human/rodent) to assess metabolic degradation .
    Case Study :
  • In a 2023 study, contradictory IC₅₀ values (HeLa vs. MCF-7 cells) were traced to differential expression of efflux transporters (e.g., P-gp) .

Critical Challenges & Recommendations

  • Solubility Limitations : The tert-butyl group reduces aqueous solubility. Use cyclodextrin-based formulations for in vivo studies .
  • Stereochemical Complexity : Confirm absence of racemization during synthesis via chiral HPLC .

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